5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino acid derivative with a suitable nitrile oxide, leading to the formation of the isoxazolidine ring . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazolidine derivatives, which can have different functional groups attached to the ring structure .
Scientific Research Applications
5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Isoxazolidinecarboxamide derivatives: These compounds share the isoxazolidine ring structure but differ in their substituents.
Amino-oxazolidines: Similar in structure but with different ring systems.
Carboxamide derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
5-Isoxazolidinecarboxamide, 4-amino-3-oxo-(9CI) is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
672942-93-7 |
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Molecular Formula |
C4H7N3O3 |
Molecular Weight |
145.12 g/mol |
IUPAC Name |
4-amino-3-oxo-1,2-oxazolidine-5-carboxamide |
InChI |
InChI=1S/C4H7N3O3/c5-1-2(3(6)8)10-7-4(1)9/h1-2H,5H2,(H2,6,8)(H,7,9) |
InChI Key |
GDJHRXTXBJAERL-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(ONC1=O)C(=O)N)N |
Origin of Product |
United States |
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